Soluble epoxide hydrolase inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Soluble epoxide hydrolase (sEH) is a class of α/β-fold hydrolase enzymes that exist in numerous organs and tissues, including the liver, kidney, brain, and vasculature . This homodimer enzyme is responsible for degrading epoxyeicosatrienoic acids to the less active vicinal diols, dihydroxyeicosatrienoic acids by adding a molecule of water to an epoxide in the cytochrome P450 pathway . Inhibitors of sEH, known as soluble epoxide hydrolase inhibitors (sEHIs), have been developed to increase lipid epoxides, including EETs . These inhibitors have been found to reduce blood pressure, improve insulin sensitivity, and decrease inflammation .

Molecular Structure Analysis

The molecular structure of sEHIs has been evaluated and an exemplary structure-activity relationship has been provided for further development of potent inhibitors . According to the findings, urea-based inhibitors were preferred to the amide-based scaffolds due to the better fitting into the active site . An aromatic linker is a suitable bridge to connect primary and secondary pharmacophores compared with aliphatic linkers .Chemical Reactions Analysis

The chemical reactions involving sEHIs are primarily related to the metabolism of epoxyeicosatrienoic acids (EETs). The sEH enzyme converts EETs and other epoxyfatty acids (EpFA) to their corresponding dihydroxyeicosatrienoic acids (DHETs), thereby diminishing, eliminating, or altering the beneficial effects of EETs .Wissenschaftliche Forschungsanwendungen

Therapeutic Potentials and Patent Landscape

sEH inhibitors have been recognized for effectively elevating epoxyeicosatrienoic acids levels and reducing dihydroxyeicosatrienoic acids, translating to therapeutic potentials for multiple disease indications such as hypertension, diabetes, stroke, dyslipidemia, pain, immunological disorders, eye diseases, and neurological diseases. An extensive range of sEH inhibitors including amides, ureas, thioamides, thioureas, carbamates, acyl hydrazones, chalcone oxdies, and others have been documented in over 100 patent publications, outlining their proposed applications and in vitro and in vivo data (Hong C Shen, 2010).

Interconnection with Disease Pathologies

The inhibition of sEH has been closely linked with cardiovascular, central nervous system, and metabolic diseases. The maintenance of endogenous epoxyeicosatrienoic acids (EETs) levels and reduction of dihydroxyeicosatrienoic acids (DHETs) levels through sEH inhibition suggest therapeutic potential for these diseases. The last two decades have seen a surge in the development of sEH inhibitors, synthesized chemically or isolated from natural sources, signifying their broad therapeutic implications (Sun et al., 2020).

Investigating sEH in Living Cells

The development of a small fluorescent sEH inhibitor has enabled the study of sEH engagement in living cells. Such inhibitors are crucial for understanding the role of sEH in inflammation-related diseases and central nervous system (CNS) diseases like Alzheimer's. The ability to visualize sEH in cells through fluorescence microscopy opens new avenues for investigating its physiological and pathological roles (Brunst et al., 2022).

Safety And Hazards

The safety of sEHIs has been studied in clinical trials. The most frequent adverse events reported were headache and contact dermatitis . No clinically significant differences in ECG, vital signs, or laboratory parameters were noted . Plasma concentrations of '6294, a sEH inhibitor, increased with single doses between 2-20mg, with a half-life ranging from 25-42.7 hours .

Zukünftige Richtungen

The potential applications for sEHIs are expanding, covering cancer, ocular diseases, pulmonary, kidney, heart, liver, and neural pathologies . The possibility of local delivery of inhibitors makes the eye an appealing target for future sEH drug development initiatives . In addition, there has been significant expansion of the potential clinical paths for sEHIs including clinical trials for COPD, with positive initial findings demonstrating improved endothelial function in smokers with COPD .

Eigenschaften

CAS-Nummer |

1241826-88-9 |

|---|---|

Produktname |

Soluble epoxide hydrolase inhibitor |

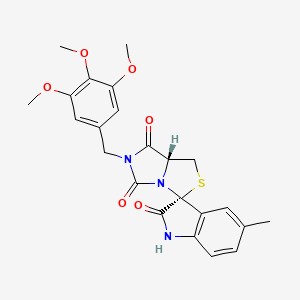

Molekularformel |

C₁₈H₁₂F₅N₅O₃ |

Molekulargewicht |

441.31 |

IUPAC-Name |

N-[[4-cyano-2-(trifluoromethoxy)phenyl]methyl]-2-(2,2-difluoroethyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |

InChI |

InChI=1S/C18H12F5N5O3/c19-14(20)9-28-17(30)27-8-12(3-4-15(27)26-28)16(29)25-7-11-2-1-10(6-24)5-13(11)31-18(21,22)23/h1-5,8,14H,7,9H2,(H,25,29) |

InChI-Schlüssel |

ZXXHBMCIQXGVRD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)CNC(=O)C2=CN3C(=NN(C3=O)CC(F)F)C=C2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)